molecular formula C10H18N4O2 B11729531 tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11729531
M. Wt: 226.28 g/mol
InChI Key: SENBZOYIGFCDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and versatility. This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the tert-butyl group and the amino group on the pyrazole ring makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as bismuth(III) chloride. The reaction is carried out under solvent-free conditions at room temperature, yielding the desired product with excellent efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically monitored using techniques such as mass spectrometry, NMR, and FT-IR spectroscopy to confirm the structure and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted carbamates, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The tert-butyl group provides steric hindrance, while the amino group can form hydrogen bonds or electrostatic interactions with the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate
  • tert-Butyl (5-amino-1-phenyl-1H-pyrazol-3-yl)carbamate
  • tert-Butyl (5-amino-1-propyl-1H-pyrazol-3-yl)carbamate

Comparison: Compared to similar compounds, tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with molecular targets. The ethyl group provides a balance between steric hindrance and electronic effects, making this compound particularly versatile in various chemical and biological applications .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

tert-butyl N-(5-amino-1-ethylpyrazol-3-yl)carbamate

InChI

InChI=1S/C10H18N4O2/c1-5-14-7(11)6-8(13-14)12-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,12,13,15)

InChI Key

SENBZOYIGFCDCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.